Lack of Public Bioactivity Data Precludes Direct Pharmacological Comparison
A search of BindingDB and ChEMBL for the exact compound (CAS 1233243-54-3) returned no direct target engagement or cellular activity data. A similar BindingDB entry (BDBM50416469, CHEMBL1209645) reporting a CB1 agonist EC50 of 6.31 nM was found to correspond to a structurally distinct molecule with a different SMILES string and molecular scaffold, and thus cannot be attributed to the target compound [1]. In the absence of direct quantitative pharmacological data for the target compound, comparisons with analogs on the basis of potency or selectivity cannot be made.
| Evidence Dimension | CB1 Receptor Agonist Activity (EC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | BDBM50416469 (structurally distinct from target compound): EC50 = 6.31 nM |
| Quantified Difference | Not applicable (different chemical entity) |
| Conditions | Human CB1 receptor expressed in CHO cells; luciferase reporter gene assay after 5 hours |
Why This Matters
The absence of bioactivity data for this specific compound means it cannot be selected over analogs for any pharmacology-driven application.
- [1] BindingDB Entry BDBM50416469 (CHEMBL1209645). Affinity Data: EC50 6.31 nM at human CB1 receptor. Note: SMILES and molecular scaffold do not match Ethyl 1-ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. View Source
